molecular formula C8H9ClO2 B12555298 5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one CAS No. 144269-08-9

5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one

Katalognummer: B12555298
CAS-Nummer: 144269-08-9
Molekulargewicht: 172.61 g/mol
InChI-Schlüssel: AXITWVOXBYZURO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one is an organic compound with a unique structure that includes a chlorinated propene group and a hydroxylated cyclopentenone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one typically involves the reaction of 2,3-dichloropropene with a suitable nucleophile under basic conditions. One common method involves the use of hydrazine hydrate and potassium hydroxide (KOH) as the base . The reaction proceeds through the formation of intermediate thiiranium ions, which then undergo nucleophilic attack to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can help in achieving consistent results. The key to industrial production is the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The presence of the chloropropene group allows for selective binding to specific targets, while the hydroxyl group can participate in hydrogen bonding and other interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one is unique due to the combination of its chloropropene and hydroxylated cyclopentenone moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

144269-08-9

Molekularformel

C8H9ClO2

Molekulargewicht

172.61 g/mol

IUPAC-Name

5-(2-chloroprop-2-enyl)-4-hydroxycyclopent-2-en-1-one

InChI

InChI=1S/C8H9ClO2/c1-5(9)4-6-7(10)2-3-8(6)11/h2-3,6-7,10H,1,4H2

InChI-Schlüssel

AXITWVOXBYZURO-UHFFFAOYSA-N

Kanonische SMILES

C=C(CC1C(C=CC1=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.